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Compound of Interest

Compound Name: AChE-IN-26

Cat. No.: B10855042 Get Quote

This document provides a comprehensive overview of the preliminary pharmacokinetic (PK)

profile of AChE-IN-26, a novel, selective acetylcholinesterase (AChE) inhibitor under

investigation for potential therapeutic applications. The data presented herein is derived from

initial preclinical in vivo and in vitro studies designed to characterize the absorption,

distribution, metabolism, and excretion (ADME) properties of this compound. This guide is

intended for researchers, scientists, and drug development professionals engaged in the

evaluation of new chemical entities targeting cholinergic pathways.

Pharmacokinetic Data Summary
The pharmacokinetic properties of AChE-IN-26 were evaluated in Sprague-Dawley rats

following intravenous (IV) and oral (PO) administration. The key pharmacokinetic parameters

are summarized in the tables below.

Intravenous Administration
Table 1: Summary of Mean Pharmacokinetic Parameters of AChE-IN-26 Following a Single

Intravenous (IV) Bolus Dose of 2 mg/kg in Sprague-Dawley Rats (n=6)
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Parameter Unit Mean Value Std. Dev.

C₀ ng/mL 850.7 95.2

AUC₀₋t ng·h/mL 1275.4 142.8

AUC₀₋inf ng·h/mL 1310.2 150.5

t₁/₂ h 3.8 0.5

CL L/h/kg 1.53 0.18

Vd L/kg 8.3 1.1

C₀: Initial plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from

time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma

concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Total body

clearance; Vd: Volume of distribution.

Oral Administration
Table 2: Summary of Mean Pharmacokinetic Parameters of AChE-IN-26 Following a Single

Oral (PO) Gavage Dose of 10 mg/kg in Sprague-Dawley Rats (n=6)

Parameter Unit Mean Value Std. Dev.

Cmax ng/mL 315.6 45.3

Tmax h 1.5 0.5

AUC₀₋t ng·h/mL 2225.8 289.1

AUC₀₋inf ng·h/mL 2280.5 301.7

t₁/₂ h 4.1 0.6

F (%) % 34.8 5.2

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

F (%): Oral bioavailability.
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Experimental Protocols
The following sections detail the methodologies employed for the key in vivo and in vitro

experiments conducted to determine the pharmacokinetic profile of AChE-IN-26.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the key pharmacokinetic parameters of AChE-IN-26 following

intravenous and oral administration.

Animals: Male Sprague-Dawley rats (250-300g) were used for the study. Animals were

fasted overnight prior to dosing.

Dosing:

Intravenous (IV) Group: AChE-IN-26 was formulated in a solution of 10% DMSO, 40%

PEG400, and 50% saline and administered as a single bolus dose of 2 mg/kg via the tail

vein.

Oral (PO) Group: AChE-IN-26 was suspended in 0.5% methylcellulose and administered

as a single dose of 10 mg/kg via oral gavage.

Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the

jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Blood samples were collected into tubes containing K2EDTA as an anticoagulant and

centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

Bioanalysis: Plasma concentrations of AChE-IN-26 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of

quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Analysis: Non-compartmental analysis (NCA) was used to calculate the

pharmacokinetic parameters from the plasma concentration-time data using Phoenix

WinNonlin software.

In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of AChE-IN-26 in rat liver microsomes.
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Materials: Pooled male Sprague-Dawley rat liver microsomes (RLM), NADPH regenerating

system, and AChE-IN-26.

Method:

AChE-IN-26 (1 µM final concentration) was incubated with RLM (0.5 mg/mL) in a

phosphate buffer (pH 7.4) at 37°C.

The reaction was initiated by the addition of the NADPH regenerating system.

Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

The reaction was terminated by adding ice-cold acetonitrile containing an internal

standard.

Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine

the remaining concentration of AChE-IN-26.

The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) were calculated from the

disappearance rate of the compound.

Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic

study and the mechanism of action of AChE-IN-26 within the cholinergic signaling pathway.
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Caption: Experimental workflow for the in vivo pharmacokinetic study of AChE-IN-26 in rats.
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Caption: Mechanism of action of AChE-IN-26 in the cholinergic signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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